REACTION_SMILES
|
[BH3:24].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([PH:9]([c:10]2[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2)=[O:18])[cH:7][cH:8]1.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[BH3:24].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([PH:9][c:10]2[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc([PH](=O)c2ccc(OC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Pc2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH3:24].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([PH:9]([c:10]2[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2)=[O:18])[cH:7][cH:8]1.[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[BH3:24].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([PH:9][c:10]2[cH:11][cH:12][c:13]([O:16][CH3:17])[cH:14][cH:15]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc([PH](=O)c2ccc(OC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Pc2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |